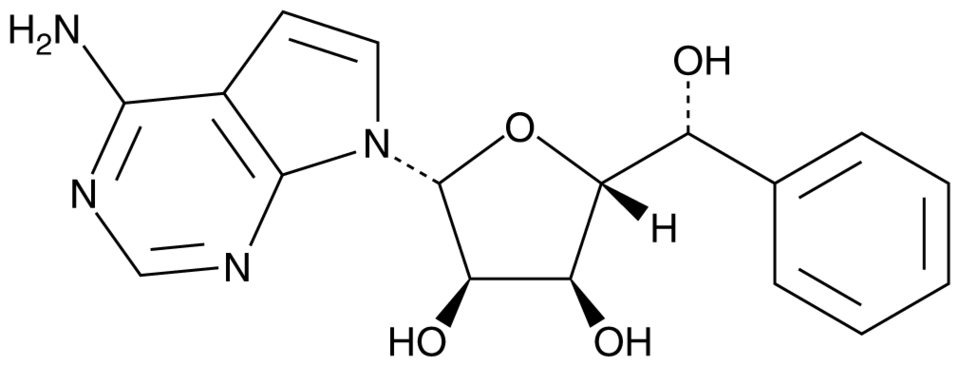Inhibition of PRMT5 Could Help to Stop Growth of Glioblastoma
Glioblastoma, also known as glioblastoma multiforme, is an aggressive type of cancer that can occur in the brain or spinal cord. Glioblastoma can occur at any age but tends to occur more often in older adults. It can cause worsening headaches, nausea, vomiting, and seizures. Symptoms often worsen rapidly and may progress to unconsciousness. The cause of most cases of glioblastoma is not known. Glioblastoma can be very difficult to treat, and a cure is often not possible. Treatments may slow the progression of cancer and reduce signs and symptoms. Glioblastoma is the most common cancer that begins within the brain and the second-most common brain tumor, after meningioma. About 3 in 100,000 people develop the disease per year.
Recently, a new study has revealed the identification of an enzymatic drug target - PRMT5 - that could be inhibited to stop glioblastoma from growing. According to the study, this enzyme controls a large network of proteins important in cell division and growth in glioblastoma. The study was conducted by researchers at Princess Margaret Cancer Centre, the Hospital for Sick Children (SickKids), and the University of Toronto, and published in the journal Nature Communications.

The inhibition of PRMT5 led to cell senescence, similar to what happens to cells during aging when cells lose the ability to divide and grow. Cellular senescence can also be a powerful tumor suppression mechanism, stopping the unrelenting division of cancer cells. The researchers showed that chemically inhibiting the enzyme PRMT5 can suppress the growth of glioblastoma cells. The inhibition of PRMT5 led to cell senescence, similar to what happens to cells during aging when cells lose the ability to divide and grow.
While PRMT5 inhibition has been suggested previously as a way to target the brain and other cancers, no one has tested this strategy in a large cohort of patient tumor-derived cells that have stem cell characteristics, cells that are at the roots of glioblastoma growth. In the study, the brain tumor cells were isolated from patients’ tumors and grown in the laboratory in a way that preserved the unique properties of cancer stem cells. A group of new experimental small molecules designed to specifically inhibit key cellular enzymes are tested to see if any would stop the growth of glioblastoma brain tumor cells in the laboratory.
According to the study, PRMT5 inhibition leads to dramatic changes in mRNA splicing and predominantly increased exon skipping and intron retention that disrupts the levels of transcripts involved in cell cycle progression. These data provide a strong rationale for the further development of PRMT5 inhibitors for clinical application in the treatment of glioblastoma patients.
PRMT5 inhibitors available at VulcanChem for non-human research use.
| Compound | More information |
|---|---|
| EPZ015666 | https://www.vulcanchem.com/product/inhibitors/VC1054657 |
| LLY-283 | https://www.vulcanchem.com/product/inhibitors/VC1066737 |
| LLY-284 | https://www.vulcanchem.com/product/inhibitors/VC1066739 |
| GSK591 | https://www.vulcanchem.com/product/inhibitors/VC1058965 |
| PF-06855800 | https://www.vulcanchem.com/product/inhibitors/VC1078437 |
| EPZ004777 | https://www.vulcanchem.com/product/inhibitors/VC1054647 |
| GSK3368715 | https://www.vulcanchem.com/product/inhibitors/VC1058877 |
| JNJ-64619178 | https://www.vulcanchem.com/product/inhibitors/VC1062705 |